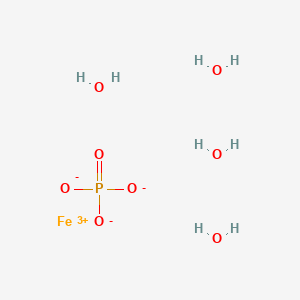

Eisen(III)-phosphat-Tetrahydrat

Übersicht

Beschreibung

Synthesis Analysis

Iron(3+) phosphate tetrahydrate can be synthesized through various methods, including hydrothermal synthesis, which involves reacting iron sources with phosphates under controlled temperature and pressure conditions. For instance, a novel iron phosphate with mixed valence states has been prepared via hydrothermal synthesis, characterized by a unique cubane-like cluster formation (Debord et al., 1997). Such methods highlight the versatile approaches to obtaining iron(3+) phosphate tetrahydrate, emphasizing the importance of synthesis conditions on the resultant material's structure and properties.

Molecular Structure Analysis

The molecular structure of iron(3+) phosphate tetrahydrate is characterized by intricate arrangements of iron and phosphate ions, often resulting in unique geometric configurations. An example includes the formation of a three-dimensional open framework with mixed valence iron phosphates, showcasing structures that incorporate organic cations within the framework voids, revealing the complexity and variability of iron phosphate structures (Debord et al., 1997).

Wissenschaftliche Forschungsanwendungen

Synthese von Methylmethacrylat (MMA)

Eisen(III)-phosphat-Tetrahydrat kann bei der Synthese von Methylmethacrylat (MMA) durch oxidative Dehydrierung von Methylisobutyrat (MIB) verwendet werden .

Lithium-Ionen-Batterien

Diese Verbindung wird bei der Synthese von Kohlenstoff-beschichtetem Lithium-Eisenphosphat (LiFePO4) als Kathodenmaterial für Lithium-Ionen-Batterien verwendet .

Phosphatglasfasern

This compound ist ein wichtiger Bestandteil bei der Herstellung von Phosphatglasfasern .

Biokunststoffproduktion

Ein Forschungsteam der University of Saskatchewan hat einen Biokunststoff entwickelt, der Phosphat aus Wasser aufnehmen und als Dünger verwendet werden kann .

Lithium-Insertion

Nach der anfänglichen Li-Insertion führte die Bildung des LiF/Fe-Nanokomposits zu einer Phasentrennung .

Wirkmechanismus

Target of Action

Iron(3+) phosphate tetrahydrate, also known as ferric phosphate tetrahydrate, is an inorganic compound . Its primary targets are the iron-binding proteins and enzymes in the body, such as hemoglobin and cytochrome . These proteins play crucial roles in oxygen transport and cellular oxidation mechanisms .

Mode of Action

Iron(3+) phosphate tetrahydrate interacts with its targets by supplying the necessary iron for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a condition known as microcytic, hypochromic anemia . By providing the necessary iron, this compound helps to prevent and treat iron-deficiency anemia .

Biochemical Pathways

The primary biochemical pathway affected by iron(3+) phosphate tetrahydrate is the heme synthesis pathway . Iron is a vital component of heme, a constituent of hemoglobin, which is essential for oxygen transport. By supplying iron, this compound ensures the proper functioning of this pathway and prevents conditions like anemia .

Pharmacokinetics

It is known that the efficiency of iron absorption depends on the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of an iron dose, while those who are iron deficient may absorb up to 95% of an iron dose .

Result of Action

The primary result of the action of iron(3+) phosphate tetrahydrate is the prevention and treatment of iron-deficiency anemia . By supplying the necessary iron for hemoglobin production, this compound ensures the proper transport of oxygen to tissues, thereby preventing the symptoms associated with anemia .

Action Environment

The action of iron(3+) phosphate tetrahydrate can be influenced by various environmental factors. For instance, when bonded to a metal surface, iron phosphate prevents further oxidation of the metal . Its presence is partially responsible for the corrosion resistance of the iron pillar of Delhi . Therefore, the efficacy and stability of this compound can be influenced by factors such as the presence of other metals and the oxidation state of the environment .

Safety and Hazards

Zukünftige Richtungen

The versatile properties of ferric phosphate are a subject of ongoing research. Studies are being conducted to explore more sustainable and efficient methods for its synthesis. Furthermore, its role in the energy sector, particularly in the development of safer and more efficient lithium-ion batteries, holds considerable potential .

Eigenschaften

IUPAC Name |

iron(3+);phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOYJIFECJCKIK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH8O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583705 | |

| Record name | Iron(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31096-47-6 | |

| Record name | Iron(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

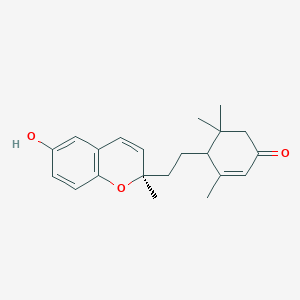

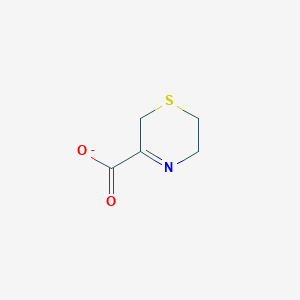

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)

![6-(Iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1257497.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)

![1-S-[(1Z)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257504.png)